molecular formula C22H31N3O2 B5569922 2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol

2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol

Cat. No. B5569922
M. Wt: 369.5 g/mol
InChI Key: JMWWSAIKYQSIAX-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse biological activities and are key structural motifs in several drugs currently on the market .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one method involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the structure of a related compound, 1-phenyl-3-methyl-5-pyrazolone, was characterized using IR and NMR .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. For instance, the solvent-free preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one and arylaldehydes has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted or measured. For instance, the boiling point, density, solubility, and pKa of a compound can be determined .

Scientific Research Applications

Synthesis Techniques

Research into compounds with pyrazolyl and piperidinyl structures has led to the development of various synthesis techniques. For example, Michael addition of active methylene compounds has been utilized for the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, employing piperidine as a basic catalyst, showcasing the role of piperidine in facilitating reactions (M. Bakhouch et al., 2015). Additionally, innovative syntheses of pyrazoles with functionalized side chains highlight the versatility of pyrazolyl compounds in generating diverse chemical structures (D. Grotjahn et al., 2002).

Chemical Properties

Research into the chemical properties of compounds containing pyrazole and piperidine has yielded insights into their structural characteristics and potential reactivity. Tautomerism of aza heterocycles, for instance, has been explored, revealing the stability and structural variations of pyrazolo[4,3-c]pyridin-3-one derivatives (A. Gubaidullin et al., 2014).

Potential Applications

Compounds featuring pyrazolyl and piperidinyl moieties have been investigated for various potential applications, including medicinal chemistry. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the therapeutic potential of such compounds (H. Naito et al., 2005). Furthermore, the oxidation of 2-butanol using pyrazole derivatives as additives highlights the catalytic applications of these compounds in chemical reactions (M. L. de Araújo et al., 2020).

Mechanism of Action

The mechanism of action of a compound often depends on its structure and the biological system it interacts with. For example, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some pyrazole derivatives have been shown to be cytotoxic .

Future Directions

The future directions in the study of a compound often depend on its potential applications. For instance, pyrazole derivatives have attracted attention due to their wide variety of biological activities, suggesting potential applications in drug development .

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-17-14-23-25(15-17)16-19-8-11-24(12-9-19)21(26)20-6-4-5-18(13-20)7-10-22(2,3)27/h4-6,13-15,19,27H,7-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWWSAIKYQSIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol

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